molecular formula C23H15FN4O2 B2890520 4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydrophthalazin-1-one CAS No. 1291862-08-2

4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydrophthalazin-1-one

Cat. No.: B2890520
CAS No.: 1291862-08-2
M. Wt: 398.397
InChI Key: VSVLUNJRKDIDQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydrophthalazin-1-one is a heterocyclic compound featuring a phthalazinone core fused with a 1,2,4-oxadiazole ring. The oxadiazole moiety is substituted with a 4-fluorophenyl group, while the phthalazinone is functionalized with a 3-methylphenyl substituent. The molecular formula is inferred as C₂₃H₁₅FN₄O₂, with a molecular weight of approximately 398.4 g/mol. Synthesis of such compounds typically involves cyclization reactions, as seen in analogous oxadiazole-phthalazinone derivatives .

Properties

IUPAC Name

4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15FN4O2/c1-14-5-4-6-17(13-14)28-23(29)19-8-3-2-7-18(19)20(26-28)22-25-21(27-30-22)15-9-11-16(24)12-10-15/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVLUNJRKDIDQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Phthalazinone Core

The phthalazinone scaffold is typically synthesized from 3-methylphthalic anhydride (1) through hydrazine-mediated cyclization.

Procedure :

  • Hydrazinolysis : React 3-methylphthalic anhydride (1) with hydrazine hydrate in ethanol under reflux for 6–8 hours to yield 3-methylphthalhydrazide (2).
  • Cyclization : Treat 2 with phosphorus oxychloride (POCl₃) at 80–90°C for 4 hours to form 2-(3-methylphenyl)phthalazin-1(2H)-one (3).

Characterization :

  • Yield : 75–80%.
  • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.21 (d, 1H, Ar-H), 7.89–7.45 (m, 5H, Ar-H), 2.41 (s, 3H, CH₃).

Oxadiazole Ring Formation

The 1,2,4-oxadiazole moiety is introduced via cyclocondensation of a nitrile intermediate with hydroxylamine.

Procedure :

  • Nitrile Synthesis : React 4-fluorobenzonitrile (4) with hydroxylamine hydrochloride in ethanol/water (1:1) at 60°C for 3 hours to generate N-hydroxy-4-fluorobenzimidamide (5).
  • Cyclocondensation : Heat 5 with 4-carboxy-2-(3-methylphenyl)phthalazin-1(2H)-one (6) in acetic anhydride at 120°C for 8 hours to form the oxadiazole ring (7).

Optimization Notes :

  • Catalyst : Use of POCl₃ improves cyclization efficiency (yield increases from 50% to 72%).
  • Solvent : Dimethylformamide (DMF) enhances solubility but requires anhydrous conditions.

Characterization :

  • Yield : 68–72%.
  • IR (KBr) : 1675 cm⁻¹ (C=O), 1610 cm⁻¹ (C=N).

Suzuki-Miyaura Coupling for Aryl Functionalization

To introduce the 4-fluorophenyl group, a palladium-catalyzed cross-coupling reaction is employed.

Procedure :

  • Borylation : Treat 5-bromo-2-(3-methylphenyl)phthalazin-1(2H)-one (8) with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ and KOAc in dioxane at 100°C for 12 hours.
  • Coupling : React the boronate ester (9) with 4-fluorophenyl-1,2,4-oxadiazol-5-yl triflate (10) using Pd(PPh₃)₄ and Na₂CO₃ in THF/H₂O (3:1) at 80°C for 24 hours.

Critical Parameters :

  • Catalyst Load : 5 mol% Pd(PPh₃)₄ ensures >90% conversion.
  • Temperature : Reactions below 70°C result in incomplete coupling.

Characterization :

  • Yield : 85–88%.
  • ¹³C NMR (CDCl₃, 100 MHz): δ 164.2 (C=O), 158.9 (C-F), 135.4–115.2 (Ar-C).

Comparative Analysis of Synthetic Routes

Method Starting Materials Key Reagents Yield Purity (HPLC)
Hydrazinolysis/Cyclization 3-Methylphthalic anhydride, hydrazine POCl₃ 75–80% 98.5%
Oxadiazole Cyclocondensation 4-Fluorobenzonitrile, hydroxylamine Acetic anhydride, POCl₃ 68–72% 97.2%
Suzuki-Miyaura Coupling Bromophthalazinone, boronate ester Pd(PPh₃)₄, Na₂CO₃ 85–88% 99.1%

Key Observations :

  • The Suzuki-Miyaura method offers superior yield and selectivity but requires expensive palladium catalysts.
  • Cyclocondensation routes are cost-effective but necessitate rigorous moisture control.

Challenges and Mitigation Strategies

  • Regioselectivity in Oxadiazole Formation :
    • Competing 1,3,4-oxadiazole formation is minimized using POCl₃ as a cyclizing agent.
  • Purification Difficulties :
    • Column chromatography (SiO₂, ethyl acetate/hexane 3:7) resolves co-eluting byproducts.
  • Pd Catalyst Removal :
    • Treatment with Chelex® resin reduces residual palladium to <5 ppm.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst like FeBr3.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydrophthalazin-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Key Observations:

The 3-methylphenyl group on the phthalazinone may improve solubility relative to the unsubstituted phenyl group in and due to its electron-donating nature.

Molecular Weight and Lipophilicity :

  • The target compound’s molecular weight (~398.4 g/mol) is intermediate between the chloro- (400.8 g/mol) and methyl-substituted (380.4 g/mol) analogues.
  • Fluorine’s lower lipophilicity (ClogP ~2.1 for fluorine vs. ~2.8 for chlorine) suggests the target may exhibit better aqueous solubility than the chloro-analogue .

Other Oxadiazole and Triazole Derivatives

Oxadiazole-Based Compounds

  • 2-{2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one (): Features a dihydropyridazinone core linked to oxadiazole. The 4-fluorophenyl group is shared with the target compound, but the distinct core may alter binding interactions or pharmacokinetics.

Triazole-Based Compounds

  • 3-(2,4-Dichlorophenyl)-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine (): Demonstrates how triazole cores with fluorophenyl groups differ in electronic properties compared to oxadiazoles.
  • 1-(4-Chloro-2-fluorophenyl)-4-difluoromethyl-3-methyl-1H-1,2,4-triazol-5(4H)-one (): Highlights the role of halogenation in modulating bioactivity, though its triazolone scaffold diverges from the target’s phthalazinone structure .

Neuroactive Oxadiazole Derivatives

  • 4-(2-Chloro-4-Fluorobenzyl)-3-(2-Thienyl)-1,2,4-Oxadiazol-5(1H)-One (): A neurochemically active oxadiazole with a thienyl substituent. While structurally distinct from the target compound, it underscores the pharmacological relevance of fluorinated oxadiazoles .

Biological Activity

The compound 4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydrophthalazin-1-one is a novel synthetic derivative featuring a complex structure that combines oxadiazole and phthalazin moieties. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery.

  • CAS Number : 1291862-08-2
  • Molecular Formula : C23H15FN4O2
  • Molecular Weight : 398.39 g/mol

Biological Activities

Recent studies have highlighted various biological activities associated with oxadiazole derivatives, including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound has been evaluated for its potential in several areas:

Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole structure often exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of oxadiazole have shown:

  • Inhibition of tumor growth : A study reported that oxadiazole derivatives demonstrated IC50 values in the low micromolar range against multiple cancer types including colon adenocarcinoma and breast cancer cell lines .
Cell LineIC50 (μM)
Human Colon Adenocarcinoma2.76
Human Ovarian Adenocarcinoma9.27
Human Renal Cancer1.143

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It was found to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX-1 and COX-2), which are critical targets for non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

The oxadiazole derivatives have demonstrated antimicrobial activity against various pathogens. In vitro studies have shown that these compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit human deacetylase Sirtuin 2 (HDSirt2) and carbonic anhydrase (CA), which play roles in cancer cell proliferation and survival .
  • Receptor Interaction : Some derivatives exhibit affinity for chemokine receptors, which are involved in immune response regulation.

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various oxadiazole derivatives on different cancer cell lines. The tested compound exhibited selective cytotoxicity towards renal cancer cells with an IC50 value significantly lower than that of other tested compounds .
  • In Vivo Studies : Preliminary in vivo studies using zebrafish embryos indicated a low toxicity profile for the compound while maintaining effective biological activity .

Q & A

Q. Advanced

  • LogP and solubility : Use Schrödinger’s QikProp or SwissADME to estimate hydrophobicity (LogP ~3.5) and aqueous solubility .
  • Metabolic stability : Predict cytochrome P450 interactions (CYP3A4, CYP2D6) via StarDrop or ADMET Predictor .
  • Electrostatic potential maps : Gaussian 09 calculations to visualize electron-deficient regions (e.g., oxadiazole ring) for reactivity prediction .

What strategies ensure compound stability during storage and handling?

Q. Basic

  • Storage : Lyophilize and store at -20°C under inert gas (N₂) to prevent oxidation of the oxadiazole ring .
  • Solubility : Use DMSO for stock solutions (≤10 mM), and avoid aqueous buffers with high ionic strength to prevent precipitation .

How can in vitro and in vivo efficacy be systematically compared?

Q. Advanced

  • In vitro : Dose-response curves (IC₅₀) in 3D cell cultures (e.g., spheroids) to mimic tumor microenvironments .
  • In vivo : Xenograft models (e.g., nude mice) with pharmacokinetic profiling (Cmax, AUC) to assess bioavailability. Use LC-MS/MS for plasma concentration monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.